6-Oxo-2-(2,2,2-trifluoroethyl)-1,6-dihydropyrimidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Oxo-2-(2,2,2-trifluoroethyl)-1,6-dihydropyrimidine-4-carboxylic acid is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a trifluoroethyl group, which imparts unique chemical properties. Pyrimidine derivatives are known for their wide range of applications in medicinal chemistry, particularly as antiviral, anticancer, and anti-inflammatory agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-2-(2,2,2-trifluoroethyl)-1,6-dihydropyrimidine-4-carboxylic acid typically involves a multi-step process. One common method includes the following steps:
Knoevenagel Condensation: An aldehyde reacts with a malonate ester in the presence of a base such as piperidine and acetic acid to form an intermediate.
Cyclization: The intermediate undergoes cyclization with an N-substituted amidine to form the pyrimidine ring.
Oxidation and Cleavage: The resulting compound is oxidized and cleaved to yield the desired pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6-Oxo-2-(2,2,2-trifluoroethyl)-1,6-dihydropyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
6-Oxo-2-(2,2,2-trifluoroethyl)-1,6-dihydropyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Oxo-2-(2,2,2-trifluoroethyl)-1,6-dihydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The trifluoroethyl group can enhance the compound’s binding affinity and specificity, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Oxo-2-(2,2,2-trifluoroethyl)-1,6-dihydropyrimidine-5-carboxylic acid: A closely related compound with similar chemical properties.
1,2,4-Trisubstituted-pyrimidin-6-one-5-carboxylic acid: Another pyrimidine derivative with different substituents.
Uniqueness
6-Oxo-2-(2,2,2-trifluoroethyl)-1,6-dihydropyrimidine-4-carboxylic acid is unique due to its specific trifluoroethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H5F3N2O3 |
---|---|
Molecular Weight |
222.12 g/mol |
IUPAC Name |
6-oxo-2-(2,2,2-trifluoroethyl)-1H-pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C7H5F3N2O3/c8-7(9,10)2-4-11-3(6(14)15)1-5(13)12-4/h1H,2H2,(H,14,15)(H,11,12,13) |
InChI Key |
VXLDSGNUNGVCPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(NC1=O)CC(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.